molecular formula C21H22N4O2 B1514692 MELK-T1

MELK-T1

Cat. No.: B1514692
M. Wt: 362.4 g/mol
InChI Key: GMZCYCKIXQZORP-UHFFFAOYSA-N
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Description

Maternal Embryonic Leucine Zipper Kinase Inhibitor (MELK-TI) is a synthetic organic compound designed to inhibit the activity of maternal embryonic leucine zipper kinase (MELK). MELK is a serine/threonine protein kinase that is overexpressed in various cancer cells and plays a crucial role in cell cycle regulation, apoptosis, and stem cell renewal .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MELK-TI involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

    Formation of the Core Structure: The core structure of MELK-TI is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of MELK-TI follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. Key considerations include the selection of solvents, catalysts, and reaction conditions to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

MELK-TI undergoes several types of chemical reactions, including:

    Oxidation: MELK-TI can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert MELK-TI into reduced forms with different biological activities.

    Substitution: Substitution reactions can introduce different functional groups into the MELK-TI molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of MELK-TI, each with distinct chemical and biological properties .

Scientific Research Applications

MELK-TI has a wide range of scientific research applications, including:

Mechanism of Action

MELK-TI exerts its effects by inhibiting the kinase activity of MELK. This inhibition disrupts several cellular processes, including:

Comparison with Similar Compounds

MELK-TI is unique among MELK inhibitors due to its specific chemical structure and high potency. Similar compounds include:

Biological Activity

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine protein kinase that has gained attention due to its oncogenic properties, particularly its overexpression in various cancers. MELK-T1 is a selective small-molecule inhibitor designed to target MELK, demonstrating significant biological activity in preclinical studies. This article delves into the biological activity of this compound, detailing its mechanisms of action, effects on cancer cell lines, and implications for therapeutic applications.

Proteasome-Mediated Degradation of MELK

This compound induces a rapid degradation of the MELK protein through a proteasome-dependent mechanism. Studies have shown that treatment with this compound leads to a significant reduction in MELK protein levels across various cancer cell lines, including MCF-7 (breast adenocarcinoma) and A549 (lung adenocarcinoma) cells. This degradation occurs independently of the cell cycle phase, indicating a direct impact on protein stability rather than cell-cycle interference .

Induction of Replication Stress

Upon treatment with this compound, MCF-7 cells exhibit stalled replication forks and increased double-strand breaks (DSBs), culminating in a replicative senescence phenotype. This phenomenon is associated with the activation of the ataxia telangiectasia mutated (ATM) signaling pathway, leading to the phosphorylation of checkpoint kinase 2 (CHK2) and p53. The prolonged up-regulation of p21 and down-regulation of FOXM1 target genes further underscores the impact of MELK inhibition on cellular stress responses .

Sensitization to DNA-Damaging Agents

The inhibition of MELK by this compound lowers the DNA-damage tolerance threshold in cancer cells. This characteristic suggests that combining this compound with DNA-damaging agents or radiation therapy could enhance therapeutic efficacy by sensitizing tumors to treatment .

Cell Line Sensitivity

The sensitivity of cancer cell lines to this compound varies significantly. For instance, MCF-7 cells required a higher concentration (10 μM) for effective inhibition compared to Ba/F3 cells (1.5 μM). This variability highlights the importance of assessing cell-type-specific responses when evaluating the efficacy of MELK inhibitors .

Comparative Analysis with Other Inhibitors

In comparative studies, this compound demonstrated an IC50 value of 37 nM against purified MELK, indicating potent inhibitory activity. Other inhibitors like HTH-01-091 exhibited similar potency but with improved selectivity profiles against off-target kinases .

CompoundIC50 ValueSelectivity Profile
This compound37 nMModerate
HTH-01-09110.5 nMHigh
OTSSP167<100 nMVariable

Preclinical Models

Preclinical evaluations have shown that OTS167, another MELK inhibitor closely related to this compound, exhibits potent growth-suppressive effects in xenograft models. The studies revealed morphological changes in treated cancer cells, including reduced stemness marker expression and increased differentiation markers . These findings support the potential application of MELK inhibitors in clinical settings for treating cancers characterized by high MELK expression.

Ongoing Clinical Trials

The promising results from preclinical studies have led to the initiation of phase-I clinical trials for OTSSP167, which is structurally similar to this compound. These trials aim to assess the safety and efficacy of targeting MELK in human subjects suffering from various malignancies .

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

2-methoxy-4-(1H-pyrazol-4-yl)-N-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)benzamide

InChI

InChI=1S/C21H22N4O2/c1-27-20-11-15(17-12-23-24-13-17)3-5-19(20)21(26)25-18-4-2-14-6-8-22-9-7-16(14)10-18/h2-5,10-13,22H,6-9H2,1H3,(H,23,24)(H,25,26)

InChI Key

GMZCYCKIXQZORP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CNN=C2)C(=O)NC3=CC4=C(CCNCC4)C=C3

Synonyms

MELK-T1

Origin of Product

United States

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